Methyl 4-chloro-3-methoxy-5-nitrobenzoate
Description
Significance and Research Context in Organic Synthesis and Medicinal Chemistry
The significance of Methyl 4-chloro-3-methoxy-5-nitrobenzoate lies in its utility as a versatile precursor in multi-step organic synthesis. It serves as a key starting material or intermediate in the construction of more complex molecular architectures. chemicalbook.com Its application has been notably documented in the formal total synthesis of N-methylmaysenine, highlighting its role in creating natural product analogues. chemicalbook.com
In medicinal chemistry, this compound is classified as a valuable pharmaceutical intermediate. bldpharm.compharmaffiliates.com The distinct arrangement of its chloro, methoxy (B1213986), and nitro substituents on the benzoate (B1203000) framework allows for sequential and regioselective modifications, which is a critical aspect in the development of new therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the chloro and methoxy groups can influence the reactivity of the aromatic ring and serve as handles for cross-coupling reactions or nucleophilic substitutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 63603-09-8 chemicalbook.combldpharm.comsigmaaldrich.com |
| Molecular Formula | C₉H₈ClNO₅ epa.govsynquestlabs.com |
| Molecular Weight | 245.62 g/mol epa.govsigmaaldrich.com |
| Physical Form | White to yellow to brown solid sigmaaldrich.comgeno-chem.com |
| Boiling Point | 366.2 ± 37.0 °C at 760 mmHg geno-chem.comsigmaaldrich.com |
| Purity | Commercially available at ≥95% synquestlabs.comsigmaaldrich.com |
| IUPAC Name | this compound sigmaaldrich.comsigmaaldrich.com |
Overview of Scientific Investigations Pertaining to Substituted Benzoate Esters
Substituted benzoate esters, the chemical class to which this compound belongs, are a cornerstone of modern organic chemistry. Research into this area is extensive, covering their synthesis, reactivity, and application.
The synthesis of benzoate esters is frequently achieved through methods like the Fischer esterification of the corresponding benzoic acids. researchgate.net Studies have focused on optimizing these reactions, for instance, by using microwave irradiation in sealed vessels to improve yields and reduce reaction times, particularly for sterically hindered or electronically deactivated substrates. researchgate.net The esterification of ortho-substituted benzoic acids is known to be particularly challenging, often proceeding very slowly or not at all under standard conditions. researchgate.netacs.org
The reactivity of substituted benzoate esters is a subject of significant academic interest, especially their hydrolysis kinetics. nih.govacs.org The rate of hydrolysis is heavily influenced by the nature and position of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group, generally increase the rate of base-catalyzed hydrolysis by stabilizing the tetrahedral intermediate formed during the reaction. nih.gov The position of the substituent (ortho, meta, or para) also has a profound impact on reaction rates due to a combination of steric and electronic effects. nih.gov
Beyond their role as intermediates, substituted benzoate esters have found applications in supramolecular chemistry. For example, specific long-chain benzoate esters have been shown to self-assemble into chiral nano-assemblies, such as twisted nanowires and nanofibers, driven by intermolecular interactions in specific solvent systems. nih.gov These structures have potential applications in areas like enantioselective separation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYHMMOXMRPWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677777 | |
| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63603-09-8 | |
| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate
Strategic Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate reveals several potential synthetic pathways originating from simpler, commercially available starting materials. The key challenge lies in the precise installation of the chloro, methoxy (B1213986), and nitro groups around the methyl benzoate (B1203000) core, avoiding the formation of undesired isomers.
Derivation from Substituted Benzoic Acids and Derivatives
The synthesis of complex aromatic compounds often begins with appropriately substituted benzoic acids. For the target molecule, a logical precursor is a benzoic acid that already contains some of the required substituents.
One potential starting material is 4-hydroxy-3-methoxybenzoic acid (vanillic acid). A plausible synthetic sequence could involve the esterification of the carboxylic acid to form the methyl ester, followed by chlorination and nitration. researchgate.net However, the order of these subsequent reactions is critical to achieve the desired substitution pattern, as the directing effects of the existing hydroxyl, methoxy, and ester groups will influence the position of the incoming electrophiles.
Another, more direct, approach starts with 4-chloro-3-nitrobenzoic acid . guidechem.com This precursor already possesses the correct substitution pattern for the chloro and nitro groups relative to the carboxylic acid. The synthetic route from this compound would primarily involve the esterification of the carboxylic acid and the introduction of the methoxy group. This approach simplifies the control of regiochemistry for the halogenation and nitration steps. The synthesis of 4-chloro-3-nitrobenzoic acid itself can be achieved through the nitration of p-chlorobenzoic acid. guidechem.com
Role of Methyl 4-chloro-3-nitrobenzoate as a Starting Material
Methyl 4-chloro-3-nitrobenzoate serves as a crucial intermediate in a potential synthesis of the target compound. nih.govresearchgate.net This molecule can be readily prepared by the esterification of 4-chloro-3-nitrobenzoic acid. researchgate.net
The conversion of Methyl 4-chloro-3-nitrobenzoate to this compound is not a single-step transformation. A hypothetical multi-step pathway could be envisioned:
Reduction of the nitro group: The nitro group at the 3-position is reduced to an amino group, yielding methyl 3-amino-4-chlorobenzoate.
Diazotization and Hydroxylation: The resulting amino group can be converted into a diazonium salt, which is then hydrolyzed to a hydroxyl group, forming methyl 4-chloro-3-hydroxybenzoate.
Methylation: The hydroxyl group is then methylated to introduce the required methoxy group, yielding methyl 4-chloro-3-methoxybenzoate.
Regioselective Nitration: The final step is the nitration of this intermediate. The existing methoxy group (an activating, ortho-, para-director) and the chloro and methyl ester groups (deactivating, meta-directors) would direct the incoming nitro group to the 5-position, yielding the final product, this compound.
This pathway highlights the role of Methyl 4-chloro-3-nitrobenzoate as a key precursor from which the final substitution pattern can be elaborated through a series of functional group interconversions.
Detailed Synthetic Routes and Reaction Conditions
The successful synthesis of this compound relies on the optimization of several key chemical reactions, including esterification, nitration, and halogenation.
Esterification Reactions for Methyl Benzoate Formation
The formation of the methyl ester from the corresponding carboxylic acid is a fundamental step in the synthesis. Several methods are available for this transformation.
The most common method is the Fischer esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid, and heating the mixture at reflux. researchgate.netresearchgate.net For example, 4-chloro-3-nitrobenzoic acid has been successfully converted to its methyl ester in 85% yield by refluxing in methanol with concentrated sulfuric acid. researchgate.net
Alternative methods for esterification under milder conditions have also been developed. These can be particularly useful for sensitive substrates. Some of these modern approaches are summarized in the table below.
| Method | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, Methanol, conc. H₂SO₄ | Reflux | Classic, cost-effective, reversible reaction. | researchgate.netresearchgate.net |
| Peptide Coupling Reagents | Carboxylic acid, Alcohol, TBTU/TATU/COMU, Organic Base | Room Temperature | Excellent yields at room temperature, fast reactions. | researchgate.net |
| Triphenylphosphine Dihalides | Carboxylic acid, Alcohol, Ph₃PBr₂/Ph₃PI₂, DMAP | Room Temperature, Dichloromethane | Good to excellent yields under mild conditions. | researchgate.net |
Regioselective Nitration Methodologies
Regioselective nitration is arguably the most critical step in defining the final structure of the target molecule. The position of the nitro group is determined by the directing effects of the substituents already present on the benzene (B151609) ring.
In the proposed synthesis starting from methyl 4-chloro-3-methoxybenzoate, the nitration must occur specifically at the C-5 position. The directing effects of the substituents are as follows:
Methoxy group (-OCH₃) at C-3: An activating group that directs electrophiles to the ortho (C-2, C-4) and para (C-6) positions.
Chloro group (-Cl) at C-4: A deactivating group that directs electrophiles to the ortho (C-3, C-5) and para (C-6) positions.
Methyl ester group (-COOCH₃) at C-1: A deactivating group that directs electrophiles to the meta (C-3, C-5) positions.
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). rsc.org The reaction is usually carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent over-nitration. mdpi.com
| Nitrating Agent | Solvent/Conditions | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| conc. HNO₃ / conc. H₂SO₄ | Low temperature (0-10 °C) | Deactivated and moderately activated aromatics (e.g., methyl benzoate) | Standard and highly effective method for generating NO₂⁺. | rsc.org |
| conc. HNO₃ | Acetic Acid / Acetic Anhydride | Activated aromatics | Milder conditions compared to mixed acid. | mdpi.com |
| Nitrate Salt / Chlorotrimethylsilane | Dichloromethane (DCM) | Arylboronic acids (ipso-nitration) | Mild, efficient, and highly regioselective for specific substrates. | organic-chemistry.org |
Halogenation and Chloro-Substitution Techniques
The introduction of the chlorine atom at the C-4 position is best accomplished by starting with a precursor that already contains the halogen in the correct location. As discussed, a viable starting material is p-chlorobenzoic acid or its derivatives. guidechem.com Attempting to chlorinate a precursor like methyl 3-methoxy-5-nitrobenzoate would likely lead to a mixture of products, with the primary substitution occurring at positions ortho to the activating methoxy group (C-2 or C-6), rather than the desired C-4 position.
Therefore, the most effective strategy involves a synthesis that begins with a 4-chloro-substituted benzene ring. The synthesis of the key intermediate, 4-chloro-3-nitrobenzoic acid, can be achieved by the nitration of p-chlorobenzoic acid. guidechem.com Various methods for this nitration have been reported, including using mixed acid (sulfuric and nitric acid) or concentrated nitric acid alone, with yields reported to be as high as 90-97%. guidechem.com This ensures that the chlorine atom is correctly placed from the outset, avoiding complex purification steps and issues with regioselectivity in later stages of the synthesis. mdpi.com
Methoxy-Group Introduction and Alkylation Strategies
The introduction and manipulation of a methoxy group (–OCH₃) is a critical step in the synthesis of this compound and its analogues. A methoxy group is an alkoxy group consisting of a methyl group bonded to oxygen. wikipedia.org In the context of a benzene ring, it acts as an electron-donating group at the para position, which can influence the regioselectivity of subsequent electrophilic substitution reactions. wikipedia.org
Common strategies for introducing a methoxy group onto an aromatic ring include the methylation of a corresponding phenol (a hydroxyl group attached to the ring). wikipedia.org This is often achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.
Alternatively, a synthetic route may begin with a precursor that already contains a methoxy group. In these cases, alkylation strategies are employed to introduce other functionalities. For instance, a common starting material for similar structures is methyl 3-hydroxy-4-methoxybenzoate. mdpi.com In this approach, the existing hydroxyl group can be alkylated to introduce a different alkoxy chain. A typical alkylation reaction involves treating the hydroxyl-containing compound with an alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). mdpi.com This strategy highlights a pathway where the core methoxy-benzoate structure is established early, and other substituents are built upon it.
| Strategy | Description | Reagents Example |
| Direct Methoxylation | Introduction of a methoxy group onto an existing aromatic ring, typically by methylating a phenol. | Phenol, Methylating Agent (e.g., Dimethyl Sulfate), Base |
| Alkylation of Precursor | Starting with a molecule containing a hydroxyl group and alkylating it to add a side chain. | Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, K₂CO₃ |
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing reaction times and side products. Key parameters include temperature, solvent, reaction time, and the choice of reagents and catalysts.
In the synthesis of nitroaromatic compounds, the nitration step is often critical. For the preparation of related nitrobenzoate derivatives, a solution of the benzoate precursor in acetic acid is added dropwise to nitric acid at controlled low temperatures, such as 273-278 K (0-5 °C). mdpi.comnih.gov Maintaining a low temperature during the addition of the nitrating agent is essential to control the exothermic reaction and prevent over-nitration or degradation of the starting material. The reaction mixture may then be stirred at room temperature or gently heated (e.g., to 323 K) to ensure the reaction goes to completion. nih.gov
The choice of solvent and workup procedure also significantly impacts the final yield and purity. After the reaction, the mixture is typically poured into ice-water to precipitate the product and quench the reaction. mdpi.comnih.gov Extraction with an appropriate organic solvent, such as ethyl acetate or trichloromethane, is used to isolate the product from the aqueous phase. mdpi.comnih.gov Subsequent washing of the organic layer with a saturated sodium bicarbonate solution neutralizes excess acid, followed by washing with brine and drying over an agent like sodium sulfate (Na₂SO₄). mdpi.comnih.gov
Yield enhancement can also be achieved by selecting the most effective reagents for a given transformation. For example, in the reduction of a nitro group to an amine (a common subsequent step for these intermediates), various reducing agents can be used. While catalytic hydrogenation is one option, methods using powdered iron in acetic acid have been shown to provide satisfactory yields and may be preferable in certain contexts. mdpi.com The esterification of the carboxylic acid to form the methyl ester can be achieved with high yield (e.g., 85%) by refluxing the corresponding acid in methanol with a catalytic amount of concentrated sulfuric acid. nih.gov
| Parameter | Condition Example | Rationale | Impact on Yield |
| Temperature (Nitration) | 0-5 °C (273-278 K) | Controls exothermic reaction, prevents side products. mdpi.comnih.gov | High |
| Solvent (Extraction) | Ethyl Acetate / Trichloromethane | Efficiently dissolves the product for isolation. mdpi.comnih.gov | High |
| Reagents (Reduction) | Powdered Iron in Acetic Acid | Effective and can provide high conversion rates. mdpi.com | Medium |
| Catalyst (Esterification) | Concentrated H₂SO₄ | Speeds up the reaction to achieve high conversion. nih.gov | High |
Principles of Green Chemistry in the Synthesis of Benzoate Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgroyalsocietypublishing.org These principles are increasingly important in the synthesis of fine chemicals like benzoate derivatives.
One of the core principles is waste prevention , which prioritizes preventing waste over treating it after it has been created. jetir.org This can be achieved through routes that maximize atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product. royalsocietypublishing.org
A key strategy in green chemistry is the reduction of derivatives . skpharmteco.com Synthetic pathways often involve the use of blocking or protecting groups to prevent reactions at certain sites while modifying another part of the molecule. youtube.com However, these protection and deprotection steps require additional reagents, generate waste, and increase the number of steps in a synthesis. skpharmteco.comyoutube.com Designing a synthetic route that avoids such temporary modifications leads to a more efficient and environmentally benign process. skpharmteco.com
The use of safer solvents and auxiliaries is another critical principle. jetir.org Many traditional organic syntheses use volatile and toxic solvents like dichloromethane. jetir.org Green chemistry encourages the use of safer alternatives such as water, ethanol, or, in some cases, performing reactions in supercritical CO₂ or without a solvent at all. jetir.orgroyalsocietypublishing.org
Furthermore, the use of catalysis is preferred over stoichiometric reagents. jetir.org Catalysts are used in small amounts and can carry out a single reaction many times, making them more efficient and reducing waste compared to stoichiometric reagents that are consumed in the reaction. royalsocietypublishing.org
| Green Chemistry Principle | Application in Benzoate Synthesis |
| 1. Prevention | Designing syntheses with fewer steps and higher yields to minimize waste generation. jetir.org |
| 2. Atom Economy | Choosing reactions, such as addition reactions, that incorporate most atoms from reactants into the product. royalsocietypublishing.org |
| 5. Safer Solvents & Auxiliaries | Replacing hazardous solvents like benzene with safer alternatives like toluene or using biodegradable solvents. jetir.orgroyalsocietypublishing.org |
| 8. Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthesis, which saves reagents and reduces waste. skpharmteco.comyoutube.com |
| 9. Catalysis | Using catalytic amounts of acids (e.g., H₂SO₄) for esterification instead of stoichiometric reagents. nih.govjetir.org |
By integrating these principles, the synthesis of this compound and other complex benzoate derivatives can be made more sustainable, efficient, and environmentally responsible.
Chemical Reactivity and Mechanistic Studies of Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate
Nucleophilic Aromatic Substitution Reactions of Halogen and Methoxy (B1213986) Groups
The benzene (B151609) ring of Methyl 4-chloro-3-methoxy-5-nitrobenzoate is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester group (-COOCH₃). This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atom bearing the chloro group.
The chloro substituent at the C-4 position is activated towards nucleophilic attack because the powerfully electron-withdrawing nitro group is located para to it. libretexts.org This positional arrangement allows for the stabilization of the negative charge in the Meisenheimer complex intermediate through resonance. libretexts.org The incoming nucleophile attacks the carbon atom attached to the chlorine, forming this resonance-stabilized intermediate. The subsequent departure of the chloride ion, a good leaving group, results in the substituted product.
While the methoxy group is generally a poor leaving group in SNAr reactions, the strong activation provided by the nitro group can, under certain conditions, enable its substitution. However, the halogen (chloro) group is significantly more labile and is the primary site for nucleophilic aromatic substitution. A common example of this type of reaction on a similar substrate is the displacement of a chloro group by an amine, such as the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid. google.com
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Position | Substituent | Activating/Deactivating Group | Susceptibility to Nucleophilic Attack |
|---|---|---|---|
| C-4 | Chloro (-Cl) | Nitro (-NO₂) group at C-5 (para) | High |
| C-3 | Methoxy (-OCH₃) | Nitro (-NO₂) group at C-5 (meta) | Low |
Reductive Transformations of the Nitro Group
The nitro group is one of the most reactive functionalities on the this compound molecule and readily undergoes reduction to form the corresponding amino group. This transformation is a pivotal step in the synthesis of many pharmaceutical and chemical products. unimi.it
The reduction of the nitro group on the aromatic ring yields Methyl 4-amino-5-chloro-3-methoxybenzoate. This conversion of a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group dramatically alters the chemical properties and reactivity of the aromatic ring. This transformation is a key step in the synthesis of more complex molecules.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. researchgate.net This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel (Raney/Ni).
For substrates structurally similar to this compound, catalytic hydrogenation has been shown to be effective, although sometimes with challenges. In one reported synthesis, the reduction of a dinitro-substituted benzoate (B1203000) derivative was successfully achieved using 10% Pd-C and hydrogen gas to yield the corresponding diamino product. rsc.org However, in other cases involving similar nitrobenzoate intermediates, catalytic hydrogenation with Raney/Ni or 5% Pd/C was reported to result in incomplete conversions, even after prolonged reaction times. nih.govsemanticscholar.org The choice of catalyst, solvent, pressure, and temperature can be critical to achieving a high yield of the desired amino derivative.
Table 2: Catalysts for Nitro Group Reduction
| Catalyst | Typical Conditions | Outcome on Similar Substrates |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Effective, but can lead to incomplete conversion nih.govsemanticscholar.org |
| Raney Nickel (Raney/Ni) | H₂ gas, typically in ethanol | Can result in incomplete conversion nih.gov |
| Platinum on Carbon (Pt/C) | H₂ gas, various solvents | A common alternative for nitro reductions researchgate.net |
Besides catalytic hydrogenation, the nitro group can be reduced using various chemical reducing agents, often involving metals in acidic media. This method avoids the need for high-pressure hydrogenation equipment.
A highly effective and commonly employed method is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nih.gov In the synthesis of a precursor to Gefitinib, a compound with a similar substitution pattern, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, was reduced in high yield (77%) using powdered iron in acetic acid at 50-60°C. nih.gov Another similar system involves the use of iron powder with an electrolyte like ammonium chloride in a solvent mixture, which has also been shown to give satisfactory yields. semanticscholar.org
Other metal-based reducing systems include tin (Sn) or stannous chloride (SnCl₂) in concentrated hydrochloric acid. These methods are robust and have been historically important for the reduction of aromatic nitro compounds. unimi.it
Table 3: Chemical Reagents for Nitro Group Reduction
| Reagent(s) | Typical Conditions | Reported Yield on Similar Substrates |
|---|---|---|
| Iron (Fe) powder / Acetic Acid (AcOH) | 50-60°C, alcoholic solvent | 77% nih.gov |
| Iron (Fe) powder / Ammonium Chloride (NH₄Cl) | Reflux, aqueous/alcoholic solvent | 91.5% semanticscholar.org |
| Stannous Chloride (SnCl₂) / Hydrochloric Acid (HCl) | 0°C to room temperature | General method for nitroarenes |
Oxidative Reactions Involving Aromatic and Functional Groups
The aromatic ring of this compound is highly deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitro and methyl ester groups. Consequently, the ring is very resistant to oxidative reactions that typically proceed via electrophilic pathways. Strong oxidizing agents that can oxidize substituted benzenes, such as potassium permanganate or chromic acid, are unlikely to affect the aromatic ring under standard conditions without also affecting the side chains.
There are no significant reports in the scientific literature of specific oxidative transformations involving the aromatic ring or the existing functional groups of this compound. The methoxy and methyl ester groups are also generally stable to mild oxidizing agents. Any attempt at forceful oxidation would likely lead to the degradation of the molecule rather than a controlled, selective transformation.
Ester Hydrolysis and Carboxylic Acid Formation
The methyl ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-chloro-3-methoxy-5-nitrobenzoic acid. This reaction can be carried out under either acidic or basic conditions.
Base-catalyzed hydrolysis, or saponification, is the more common method. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. A patent for the synthesis of a similar compound describes the hydrolysis of methyl 4-amino-5-chloro-2-methoxybenzoate using potassium hydroxide in a methanol-water mixture, followed by acidification with HCl to a pH of 5 to precipitate the carboxylic acid. google.com
Acid-catalyzed hydrolysis is a reversible process that involves heating the ester with water in the presence of a strong acid catalyst. To drive the equilibrium towards the products, a large excess of water is typically used. byjus.com
Table 4: Conditions for Ester Hydrolysis
| Condition | Reagents | Mechanism | Key Steps |
|---|---|---|---|
| Basic (Saponification) | NaOH or KOH in H₂O/Methanol | Nucleophilic Acyl Substitution | 1. Hydroxide attack 2. Formation of carboxylate salt 3. Acidification to yield carboxylic acid |
| Acidic | H₂O, cat. H₂SO₄ or HCl | Reversible Nucleophilic Acyl Substitution | 1. Protonation of carbonyl 2. Nucleophilic attack by water 3. Driven by excess water |
Comparative Reactivity with Structurally Related Nitrobenzoates
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents. To understand its chemical behavior, it is instructive to compare its reactivity with structurally related nitrobenzoates. The interplay of electron-withdrawing and electron-donating groups on the aromatic ring governs the susceptibility of the carbon atom bearing the chloro leaving group to nucleophilic attack.
To illustrate the comparative reactivity, let us consider two structurally related compounds: methyl 4-chloro-3-nitrobenzoate and methyl 4-chloro-3,5-dinitrobenzoate.
Methyl 4-chloro-3-nitrobenzoate: This compound has one activating nitro group meta to the chlorine.
Methyl 4-chloro-3,5-dinitrobenzoate: This compound possesses two strong electron-withdrawing nitro groups, one ortho and one meta to the chlorine, which provides substantial activation for nucleophilic substitution.
Based on established principles of physical organic chemistry, a qualitative comparison of the expected reactivity of these compounds in SNAr reactions can be made. The presence of two nitro groups in methyl 4-chloro-3,5-dinitrobenzoate provides the greatest stabilization of the Meisenheimer complex, making it the most reactive of the three. The single nitro group in methyl 4-chloro-3-nitrobenzoate offers less stabilization, rendering it less reactive. For this compound, the electron-donating character of the methoxy group is expected to counteract the activating effect of the nitro group to some extent, placing its reactivity likely below that of methyl 4-chloro-3,5-dinitrobenzoate and potentially below that of methyl 4-chloro-3-nitrobenzoate, depending on the specific reaction conditions and the nucleophile involved.
Detailed kinetic studies would be necessary to establish the precise quantitative differences in reactivity. However, the principles of substituent effects provide a robust framework for this comparative analysis.
| Compound Name | Activating/Deactivating Groups (relative to Chlorine) | Expected Relative Reactivity in SNAr |
| Methyl 4-chloro-3,5-dinitrobenzoate | Two strong activating nitro groups (one ortho, one meta) | Highest |
| Methyl 4-chloro-3-nitrobenzoate | One activating nitro group (meta) | Intermediate |
| This compound | One activating nitro group (meta), one deactivating methoxy group (meta) by resonance | Lowest |
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemicalbook.comrsc.orgbldpharm.comrsc.orgepa.govnih.govsynquestlabs.com
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map out the precise arrangement of atoms within a molecule.
Proton (¹H) NMR Applicationsrsc.orgrsc.orgsynquestlabs.com
Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For Methyl 4-chloro-3-methoxy-5-nitrobenzoate, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons and the protons of the methyl ester and methoxy (B1213986) groups. chemicalbook.com
The aromatic region typically shows two distinct signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and appear as separate signals. The methoxy group (-OCH₃) and the methyl ester group (-COOCH₃) each present as sharp singlets, as their protons are not coupled to any neighboring protons. The integration of these signals confirms the number of protons in each group (e.g., 3H for each methyl group). chemicalbook.com
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.9 - 8.1 | Doublet | 1H | Aromatic H |
| ~7.6 - 7.8 | Doublet | 1H | Aromatic H |
| ~3.9 - 4.0 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.9 | Singlet | 3H | Methyl Ester (-COOCH₃) |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR Spectroscopyrsc.orgrsc.orgsynquestlabs.com
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments.
In the ¹³C NMR spectrum of this compound, distinct peaks are observed for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. The carbons attached to electronegative atoms like oxygen and chlorine, as well as the carbon bearing the nitro group, are significantly shifted downfield. chemicalbook.com
Table 2: Predicted/Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | Carbonyl Carbon (C=O) |
| ~155 | Aromatic C-O |
| ~148 | Aromatic C-NO₂ |
| ~135 | Aromatic C-Cl |
| ~125 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~130 | Aromatic C-COOCH₃ |
| ~62 | Methoxy Carbon (-OCH₃) |
| ~53 | Methyl Ester Carbon (-COOCH₃) |
Note: These are approximate values; actual data can vary.
Advanced Two-Dimensional (2D) NMR Techniques
While one-dimensional (1D) NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
COSY experiments would reveal correlations between coupled protons, helping to confirm the relative positions of the two protons on the aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysischemicalbook.comrsc.orgbldpharm.comrsc.orgepa.govnih.govsynquestlabs.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The monoisotopic mass of this compound is 245.0091 g/mol . epa.govnih.gov The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and its (M+2) peak in an approximate 3:1 ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS)epa.govnih.gov
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This technique is ideal for analyzing non-volatile compounds and complex mixtures. In a typical LC-MS analysis of a sample containing this compound, the compound would first be separated from other components on a chromatography column (e.g., a C18 column). rsc.org As the compound elutes from the column at a specific retention time, it is introduced into the mass spectrometer, which confirms its identity by providing its molecular weight. rsc.org This method is widely used for reaction monitoring and purity assessment in research and development. bldpharm.comambeed.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
GC-MS is another hybrid technique that pairs gas chromatography for separation with mass spectrometry for detection. It is highly effective for the analysis of volatile and thermally stable compounds. While less common for a compound of this specific polarity and molecular weight without derivatization, GC-MS can be used to analyze reaction mixtures where volatile byproducts or starting materials are present. amazonaws.com In a GC-MS experiment, the sample is vaporized and separated in a long capillary column. amazonaws.com The separated components then enter the mass spectrometer, where they are identified based on their mass spectra and retention times. The development of a GC-MS method would involve optimizing parameters such as the column type (e.g., polysiloxane-based), carrier gas flow, and the temperature program of the oven to achieve effective separation. amazonaws.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and separating it from potential impurities generated during its synthesis. As a standard quality control measure, commercial suppliers of this compound routinely use HPLC to verify its purity.
Detailed research findings from peer-reviewed literature outlining specific chromatographic conditions such as column type, mobile phase composition, and flow rates for this particular compound are not extensively available. However, analysis of related aromatic nitro compounds often employs reverse-phase HPLC. researchgate.netnih.gov For instance, a typical setup might involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with additives like formic acid to control pH. researchgate.net
Commercial suppliers report purity levels for this compound that are determined by HPLC, which are typically in the range of 95% to 97%. sigmaaldrich.comsynquestlabs.comcymitquimica.com
Table 1: Reported Purity of Commercial this compound via HPLC
| Supplier/Source Reference | Reported Purity |
| SynQuest Labs, Inc. | 95.0% synquestlabs.com |
| Sigma-Aldrich (from Synthonix) | 97% sigmaaldrich.com |
| CymitQuimica | 97% cymitquimica.com |
This table presents purity data as reported by various chemical suppliers, determined by HPLC analysis. Specific analytical method details are proprietary to the suppliers.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of its key structural features.
Although a detailed, published vibrational analysis with complete peak assignments for this specific molecule is scarce, the expected absorption and scattering frequencies can be predicted based on the known ranges for its constituent functional groups. acs.orgspectroscopyonline.com The primary vibrations of interest are the stretches associated with the nitro group (NO₂), the carbonyl group (C=O) of the methyl ester, the aromatic ring C-H and C=C bonds, the C-O ether linkage, and the C-Cl bond.
The nitro group is particularly characteristic, typically showing two strong absorption bands in the IR spectrum corresponding to asymmetric and symmetric stretching vibrations. spectroscopyonline.comresearchgate.net The aromatic ring substitution pattern also influences the C-H out-of-plane bending vibrations.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 | FT-IR, Raman |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 | FT-IR, Raman |
| Ester Carbonyl (C=O) | Stretch | 1730 - 1715 | FT-IR, Raman |
| Aromatic C=C | Stretch | 1600 - 1450 | FT-IR, Raman |
| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1275 - 1200 | FT-IR |
| Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1075 - 1020 | FT-IR |
| C-Cl | Stretch | 800 - 600 | FT-IR |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's structure and stereochemistry. This technique yields detailed information on bond lengths, bond angles, and crystal packing.
Despite the power of this technique, a search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. While crystal structures for related molecules, such as other substituted methyl benzoates, have been reported, this specific compound does not appear to have been characterized by this method in a published study. nih.govnih.gov Therefore, no experimental data on its solid-state structure, such as unit cell dimensions or atomic coordinates, can be provided at this time.
Computational and Theoretical Investigations of Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry and electronic properties of molecules like Methyl 4-chloro-3-methoxy-5-nitrobenzoate.
While a specific, peer-reviewed DFT analysis of this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on established computational methods and studies on analogous structures. For instance, DFT studies on related substituted benzoic acids, such as 4-methyl-3-nitrobenzoic acid and 3-methoxy-2,4,5-trifluorobenzoic acid, have demonstrated the accuracy of methods like B3LYP with basis sets such as 6-311++G in calculating optimized geometries, vibrational frequencies, and electronic parameters. researchgate.netorientjchem.org
A theoretical DFT analysis of this compound would typically involve geometry optimization to find the most stable conformation. This would reveal key bond lengths, bond angles, and dihedral angles, particularly the orientation of the methoxy (B1213986), nitro, and methyl ester groups relative to the benzene (B151609) ring. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups suggests a complex electronic distribution. A study on a similar compound, Methyl 4-chloro-3-nitrobenzoate, revealed that the nitro group is twisted with respect to the phenyl ring, with a dihedral angle of 45.4(1)°. nih.govresearchgate.net
Key electronic properties that would be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₅ | PubChem |
| Molecular Weight | 245.61 g/mol | PubChem nih.gov |
| XLogP3-AA (LogP) | 2.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Topological Polar Surface Area | 81.4 Ų | PubChem nih.gov |
This table presents computationally derived data, which provides a foundational understanding of the molecule's properties.
Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis and Transition States
Quantum mechanical calculations are essential for mapping out potential reaction pathways and identifying the transition states involved. Such studies provide mechanistic insights into how a molecule like this compound might be synthesized or how it might react with other chemical species.
For substituted nitroarenes, a common area of investigation is nucleophilic aromatic substitution. QM methods, particularly DFT, can be employed to model the energy profiles of such reactions. icm.edu.pl This involves calculating the energies of the reactants, intermediates (like Meisenheimer complexes), transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
A theoretical QM study on this compound could, for example, investigate the substitution of the chloro group by a nucleophile. The calculations would help determine whether the reaction proceeds via an SNAr mechanism and would identify the structure of the highest-energy transition state. The electronic effects of the methoxy and nitro groups on the stability of the intermediates and the height of the activation barrier would be of particular interest. nih.gov Such computational analyses are invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes. icm.edu.pl
Molecular Docking Simulations in Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
While no specific molecular docking studies featuring this compound are currently published, the methodology can be described in the context of potential applications. Given its structure, derivatives of this compound could be designed to target various enzymes or receptors. For instance, nitroaromatic compounds have been investigated for a range of biological activities.
A typical molecular docking workflow would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Preparing the 3D structure of the ligand (a derivative of this compound).
Using a docking program (e.g., AutoDock, Glide) to systematically explore possible binding poses of the ligand within the active site of the protein.
Scoring the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
The results would provide insights into the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the target's active site. This information is crucial for understanding the basis of a compound's biological activity and for designing more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more effective derivatives.
Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their toxicity and other biological activities. nih.govnih.govmdpi.commdpi.com These studies have shown that the properties of nitroaromatics can be correlated with various molecular descriptors. A QSAR study for derivatives of this compound would follow a similar approach.
The process would involve:
Synthesizing or computationally generating a series of derivatives of this compound with varied substituents.
Experimentally measuring a specific biological activity (e.g., enzyme inhibition, cytotoxicity) for these derivatives.
Calculating a wide range of molecular descriptors for each derivative. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, polar surface area.
3D descriptors: Steric parameters (e.g., molecular volume), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), to build a mathematical equation that links the descriptors to the observed activity. mdpi.com
Validating the model to ensure its predictive power.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds
| Descriptor Class | Example Descriptors | Relevance |
| Constitutional | Molecular Weight (MW) | General size of the molecule. |
| Topological | Connectivity Indices (e.g., Chi indices) | Describe molecular branching and shape. |
| Geometric | Molecular Volume | Relates to steric fit in a binding site. |
| Electronic | Dipole Moment | Influences long-range interactions. |
| Quantum Chemical | EHOMO, ELUMO, HOMO-LUMO Gap | Relate to reactivity and charge transfer. mdpi.com |
| Hydrophobicity | LogP | Governs transport and partitioning in biological systems. mdpi.com |
A validated QSAR model would allow for the virtual screening of a large library of yet-to-be-synthesized derivatives of this compound. This would enable the prioritization of compounds with the highest predicted activity for synthesis and experimental testing, thereby accelerating the discovery process. For example, studies on nitroaromatics have shown that hydrophobicity and electrophilicity are often key factors in their toxic action. nih.gov
Applications in Synthetic Organic Chemistry
Role as a Versatile Synthetic Intermediate for Complex Molecules
As a readily available and stable chemical intermediate, this compound is primarily utilized in research and development settings for creating novel molecules with specific functionalities.
The most significant application of Methyl 4-chloro-3-methoxy-5-nitrobenzoate is in the synthesis of pharmacologically active molecules. It serves as a key starting material in the development of enzyme inhibitors. Specifically, it is used in the synthesis of intermediates for Peptidylarginine deiminase 4 (PAD4) inhibitors, which are under investigation for the treatment of inflammatory diseases like rheumatoid arthritis and certain cancers google.comgoogle.com.
In a documented synthetic route, the chloro group at the 4-position is displaced by a methylamino group. This is achieved by reacting this compound with methanamine hydrochloride in the presence of a base like potassium carbonate, yielding Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate google.comgoogle.com. This subsequent product is then further modified to create complex heterocyclic systems that form the core of the final drug candidate.
| Starting Material | Reagents | Product | Application of Product |
|---|---|---|---|
| This compound | Methanamine hydrochloride, K₂CO₃, DMF | Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate | Intermediate for PAD4 Inhibitors google.comgoogle.com |
While the functional groups present on this compound are characteristic of structures found in modern agrochemicals, such as herbicides and fungicides, specific examples of its direct use in the synthesis of commercial agrochemical products are not widely documented in publicly available literature. Its potential lies in its utility as a scaffold for creating libraries of novel compounds for screening and discovery in the agrochemical sector.
The highly substituted nature of this compound makes it a candidate for the synthesis of specialty chemicals, such as dyes or electronic materials. The nitro and ester functionalities can be modified to tune the electronic and optical properties of the molecule. However, similar to its application in agrochemicals, its primary documented role remains within the pharmaceutical and drug discovery domain, with limited specific examples in materials science.
Derivatization for Enhanced Functionality and Diversification
The true value of this compound is realized through its conversion into more complex structures. The existing functional groups act as handles for further chemical reactions, leading to a diverse range of derivatives.
The structural framework of this compound is well-suited for the synthesis of quinazoline (B50416) and related heterocyclic systems, which are prevalent in medicinal chemistry. The synthesis typically involves two key transformations:
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using standard reducing agents like iron in acetic acid or catalytic hydrogenation. This converts the molecule into a substituted methyl anthranilate derivative.
Cyclization: The resulting ortho-amino benzoate (B1203000) can then be cyclized with a one-carbon source, such as formamidine acetate or formamide, to construct the pyrimidine ring, thus forming the quinazoline core.
This versatile pathway allows for the creation of a wide array of substituted quinazolines, which are explored for various therapeutic activities.
Substituted quinazolines are the foundational structure for numerous kinase inhibitors, a critical class of anti-cancer drugs. While the specific, large-scale synthetic routes for prominent kinase inhibitors like Gefitinib and Bosutinib often employ different, though closely related, isomers of nitrobenzoate, the underlying chemical principles are directly applicable.
Development of Analogues with Modified Pharmacophores
The chemical architecture of this compound makes it a valuable scaffold for the development of diverse molecular analogues. Its benzene (B151609) ring is substituted with three key functional groups—a chloro group, a methoxy (B1213986) group, and a nitro group—each offering a site for chemical modification. This versatility allows synthetic chemists to systematically alter the molecule's structure to explore and optimize its pharmacophoric properties for various therapeutic targets. The strategic modification of this compound is a cornerstone in the synthesis of more complex molecules, including heterocyclic compounds with potential applications in medicinal chemistry.
A critical application of this compound is its use as a precursor in the synthesis of substituted quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that form the core structure of several approved drugs, particularly in oncology, such as kinase inhibitors. The synthesis of these complex molecules often begins with simpler, functionalized benzene rings, which are then elaborated through a series of reactions to build the final heterocyclic system.
Research in the development of novel therapeutic agents has demonstrated the utility of this nitrobenzoate derivative. For instance, it serves as a key starting material in the synthesis of bicyclic inhibitors of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in inflammatory diseases like rheumatoid arthritis and certain cancers. google.comgoogleapis.com In a patented synthetic route, this compound undergoes a nucleophilic aromatic substitution reaction where the chloro group is displaced by a primary amine. This initial modification is a pivotal step, transforming the scaffold to allow for subsequent chemical transformations that build the final, biologically active compound. google.com
The reaction involves treating this compound with methanamine hydrochloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature to facilitate the substitution. google.com This specific modification, replacing the chloro atom with a methylamino group, fundamentally alters the electronic and steric properties of the molecule, which is a common strategy in analogue development to fine-tune the molecule's interaction with its biological target.
| Starting Material | Reagents | Product | Reaction Type | Significance |
|---|---|---|---|---|
| This compound | Methanamine hydrochloride (CH₃NH₂·HCl), Potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF) | Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate | Nucleophilic Aromatic Substitution | Key step in the synthesis of PAD4 inhibitors for inflammatory diseases. google.com |
Furthermore, the utility of this compound as a versatile building block is highlighted by its inclusion as a starting material in the synthesis of complex STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy. nih.govacs.org In these multi-step syntheses, the initial framework of the nitrobenzoate is systematically built upon to create large, intricate molecules designed to modulate the immune system. While the specific, initial transformations of the nitrobenzoate are part of a larger, proprietary synthetic scheme, its selection underscores its value in providing a reliable and adaptable foundation for constructing sophisticated pharmacophores.
The general strategy for using this compound in analogue development often involves a few key transformations:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., iron powder in acetic acid, catalytic hydrogenation). This introduces a nucleophilic site, which is crucial for subsequent cyclization reactions to form heterocyclic rings like quinazolines. mdpi.com
Nucleophilic Substitution of the Chloro Group: As demonstrated in the synthesis of PAD4 inhibitors, the chloro group can be replaced by various nucleophiles (amines, thiols, alcohols), allowing for the introduction of a wide array of side chains and functional groups. google.com
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. The resulting carboxylic acid can then be converted into amides or other derivatives, further expanding the diversity of the synthesized analogues.
Through these modifications, a library of compounds can be generated from a single, readily available starting material. Each new analogue, with its unique substitution pattern, represents a potential new pharmacophore to be tested for biological activity against various enzymes, receptors, and other cellular targets.
Biological and Pharmacological Research of Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate and Its Derivatives
Antimicrobial Activity Studies
Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)
No specific studies were identified that evaluated the efficacy of Methyl 4-chloro-3-methoxy-5-nitrobenzoate or its direct derivatives against Gram-positive and Gram-negative bacterial strains. Research on other chlorinated phenols, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) jmb.or.kr. However, the direct relevance of these findings to this compound is not established.
Antifungal Potential, particularly against Candida Species
Direct research on the antifungal potential of this compound against Candida species is limited. However, studies on related nitrobenzoate compounds have shown promise. For instance, methyl 3,5-dinitrobenzoate (B1224709) has demonstrated antifungal activity against strains of Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM nih.gov. The study indicated that the nitro groups are important for the antifungal action.
Anticancer Potential and Cytotoxic Effects
The anticancer properties of this compound are not well-documented. However, research into derivatives of the corresponding carboxylic acid, 3-chloro-5-nitrobenzoic acid, suggests potential for pro-apoptotic activity.
Mechanisms of Apoptosis Induction and Cell Cycle Arrest in Cancer Cells
Specific mechanisms of apoptosis induction and cell cycle arrest for this compound have not been detailed in the available literature. However, metal complexes of the related 3-chloro-5-nitrobenzoic acid have been shown to induce apoptosis in cancer cells. For example, copper and nickel complexes of this acid induced apoptosis in A549 lung cancer and Caco-2 colon adenocarcinoma cells . Furthermore, other methoxy-containing chalcone (B49325) derivatives have been found to induce cell cycle arrest at the S-G2/M phase and activate caspase-3, a key enzyme in apoptosis nih.gov.
Inhibition of Cancer Cell Line Proliferation (e.g., HeLa, MCF-7)
There is no specific data available on the inhibition of HeLa or MCF-7 cancer cell line proliferation by this compound. Studies on derivatives of gallic acid (3,4,5-trihydroxybenzoic acid) have shown apoptosis induction in various tumor cell lines nih.gov. While structurally different, this highlights the potential for substituted benzoic acids to possess cytotoxic activity.
Investigation of Reactive Oxygen Species (ROS) Production in Bioreduction
The role of this compound in the production of reactive oxygen species (ROS) through bioreduction has not been specifically investigated. Generally, nitroaromatic compounds can undergo enzymatic reduction to form nitroso and hydroxylamine (B1172632) intermediates, which can then be re-oxidized by molecular oxygen, leading to the formation of superoxide (B77818) radicals and other ROS nih.gov. This process, known as futile cycling, can induce oxidative stress in cells. High levels of ROS are known to be detrimental to cancer cells and can lead to apoptosis nih.govnih.gov. The presence of the nitro group in this compound suggests a potential for involvement in ROS production, a characteristic that is often exploited in the design of anticancer drugs nih.gov.
Enzyme Inhibition Studies and Biochemical Assays
The potential for this compound derivatives to act as enzyme inhibitors can be inferred from studies on analogous compounds. The electronic and steric properties imparted by the chloro, methoxy (B1213986), and nitro groups can influence binding to enzyme active sites.
Although specific enzyme targets for this compound have not been explicitly identified, research on related nitrobenzoate derivatives provides insights into potential targets. For example, derivatives of 3-methyl-4-nitrobenzoate have been investigated for their antifungal properties, with modeling studies suggesting that they may interact with thymidylate kinase (TMPK), a proposed molecular target for antifungal agents. researchgate.net
In a different context, substituted N-(2-aminophenyl)-benzamides have been identified as novel inhibitors of histone deacetylases (HDACs), enzymes that are crucial in the regulation of gene expression and are significant targets in cancer therapy. nih.gov This suggests that derivatives of this compound, if appropriately modified to form benzamides, could potentially exhibit HDAC inhibitory activity.
Furthermore, copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid have demonstrated significant binding affinity to calf thymus DNA (CT-DNA) and human serum albumin (HSA). mdpi.com These interactions, particularly the intercalative binding to DNA, suggest that metal complexes derived from the corresponding acid of this compound could be explored for their potential as anticancer agents. mdpi.com
The nitro group in aromatic compounds can play a significant role in their biological activity, often through metabolic activation. For instance, dinitrobenzamide mustards are activated by E. coli nitroreductase, which selectively reduces the 2-nitro group, highlighting their potential as bioreductively activated prodrugs. nih.gov This mechanism of action is dependent on the reduction potential of the nitro group. nih.gov
Similarly, nitroimidazole-based drugs undergo reduction under hypoxic conditions, generating reactive intermediates that can interact with cellular macromolecules like DNA, RNA, and proteins, leading to their therapeutic effects. nih.gov This reductive bioactivation is a key aspect of their mechanism of action against protozoa and in cancer therapy. nih.gov Given these examples, it is plausible that derivatives of this compound could be designed to modulate specific metabolic pathways, particularly in hypoxic environments characteristic of solid tumors.
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
The biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying the structure of a lead compound and observing the effect on its biological activity, researchers can develop a structure-activity relationship (SAR) to guide the design of more potent and selective molecules.
Studies on related compounds have demonstrated the profound influence of substituents on biological potency. In a series of 3-methyl-4-nitrobenzoate derivatives tested for antifungal activity, variations in the ester group led to different levels of activity against various Candida strains. researchgate.net Specifically, the methyl and pentyl esters of 3-methyl-4-nitrobenzoic acid showed significant activity against C. guilliermondii. researchgate.net
In the case of dinitrobenzamide mustards, the electronic properties of the substituent at the 4-position were found to correlate with their cytotoxicity in the presence of a nitroreductase enzyme. nih.gov This suggests that the degree of activation by the enzyme is dependent on the reduction potential of the nitro group, which is in turn influenced by the electronic nature of other substituents on the aromatic ring. nih.gov
The table below illustrates the influence of substituents on the antifungal activity of 3-methyl-4-nitrobenzoate derivatives.
| Compound | Substituent (R) | Antifungal Activity (MIC against C. guilliermondii) |
| 1 | Methyl | 39 µM |
| 6 | Pentyl | 31 µM |
Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives and their antifungal activity. researchgate.net
Nitro Group: The nitro group is a strong electron-withdrawing group and is a key feature in many bioactive molecules. nih.govnih.gov Its presence can be crucial for activity, as seen in nitroimidazole-based drugs where it undergoes bioreduction to generate reactive species. nih.gov In dinitrobenzamide mustards, the selective reduction of a nitro group is essential for their activation as prodrugs. nih.gov The introduction of a nitro group can also influence the mutagenic properties of compounds. nih.gov
Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring. In a novel synthesis of the anticancer drug Gefitinib, a methoxy group was present on the starting material, methyl 3-hydroxy-4-methoxybenzoate. nih.gov Its position on the ring directs the regioselectivity of subsequent reactions, such as nitration. nih.gov
Pharmacological Relevance as a Precursor for Novel Drug Development
The chemical structure of this compound makes it a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.
A notable example of a structurally related compound being used as a precursor in drug synthesis is the use of methyl 3-hydroxy-4-methoxybenzoate in a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. nih.gov The synthesis involves a series of reactions including nitration, reduction, and cyclization to build the final quinazoline (B50416) core of Gefitinib. nih.gov This highlights the utility of substituted benzoates as building blocks in the synthesis of targeted therapies.
Furthermore, various substituted benzoxazoles, which can be synthesized from precursors containing amino and hydroxyl groups on a benzene (B151609) ring, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. sphinxsai.com By appropriate chemical transformations, such as reduction of the nitro group to an amine and subsequent reactions, derivatives of this compound could potentially be converted into novel benzoxazole-based therapeutic agents.
The synthesis of 1-substituted benzothieno[2,3-d]imidazoles with analgesic and anti-inflammatory activities utilized 2-nitro-3-substituted-amino benzo[b]thiophenes as precursors. nih.gov This again demonstrates the importance of the nitro group as a functional handle that can be transformed to create new heterocyclic ring systems with desirable pharmacological properties.
Emerging Research and Future Outlook for this compound
This compound, a substituted aromatic nitro compound, is gaining attention as a versatile intermediate in organic synthesis. While its current applications are primarily centered on its role as a building block for more complex molecules, emerging research is paving the way for new possibilities. This article explores future perspectives and research directions for this compound, focusing on sustainable synthesis, biological investigations, derivative design, advanced discovery methodologies, and potential material science applications.
Q & A
Q. What are the key functional groups in Methyl 4-chloro-3-methoxy-5-nitrobenzoate, and how do they influence its chemical reactivity?
The compound contains an ester (-COOCH₃), chloro (-Cl), methoxy (-OCH₃), and nitro (-NO₂) groups. The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions and deactivating the aromatic ring. The methoxy group, being electron-donating, can activate ortho/para positions but competes with the nitro group’s deactivating effects. The chloro substituent may participate in nucleophilic aromatic substitution under specific conditions. These groups collectively make the compound a versatile intermediate for further derivatization .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves:
- Esterification : Reacting 4-chloro-3-methoxy-5-nitrobenzoic acid with methanol in the presence of a catalyst like concentrated sulfuric acid.
- Protection/Deprotection Strategies : Using benzyl or other protecting groups to avoid undesired side reactions during nitration or chlorination steps.
- Stepwise Functionalization : Sequential introduction of substituents (e.g., nitration before esterification) to control regioselectivity. Example: A similar compound, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, was synthesized via esterification followed by substitution reactions .
Advanced Research Questions
Q. How can researchers optimize the nitration step to minimize by-product formation in this compound synthesis?
- Temperature Control : Lower temperatures (0–5°C) reduce over-nitration.
- Nitrating Agent Concentration : Diluted nitric acid or mixed acid (HNO₃/H₂SO₄) improves regioselectivity.
- Catalytic Additives : Use of zeolites or ionic liquids to enhance meta-selectivity.
- Real-Time Monitoring : Techniques like HPLC or in-situ IR spectroscopy track reaction progress and intermediate formation .
Q. What analytical methods resolve contradictions in spectroscopic data during structural characterization?
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (e.g., using ORTEP-III for crystal structure visualization) .
- Advanced NMR : 2D NMR (COSY, HSQC) clarifies coupling patterns and resolves overlapping signals.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- Computational Validation : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. How do competing electronic effects of substituents influence the reactivity of the chloro group in nucleophilic aromatic substitution (NAS)?
The methoxy group activates the ring via electron donation, while the nitro group deactivates it via electron withdrawal. This competition creates regioselectivity challenges:
- Meta to Nitro : NAS occurs preferentially at positions meta to the nitro group.
- Steric Hindrance : Bulky substituents (e.g., methoxy) may block access to reactive sites. Experimental validation using kinetic studies or isotopic labeling (e.g., replacing Cl with ¹⁸F) can clarify mechanistic pathways .
Q. What strategies are effective in purifying this compound from complex reaction mixtures?
- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane separates polar by-products.
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Acid-Base Extraction : Leverage the compound’s stability under acidic/basic conditions to isolate it from unreacted starting materials .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in melting point data reported for this compound?
- Purity Assessment : Confirm purity via HPLC or elemental analysis.
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms.
- Literature Cross-Validation : Compare data with peer-reviewed studies (e.g., NIST Chemistry WebBook) .
Q. Why might reduction of the nitro group in this compound yield unexpected products?
- Over-Reduction : Catalytic hydrogenation (e.g., Pd/C) may reduce the nitro group to -NH₂ but could also dehalogenate the chloro substituent.
- Competing Reactions : Use of Sn/HCl may protonate the ester, leading to hydrolysis. Mitigation: Employ selective reducing agents (e.g., Fe/HCl) or protect the ester group .
Application-Oriented Questions
Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
- Nitro Reduction : Convert -NO₂ to -NH₂ for aminobenzoate derivatives used in antibiotic synthesis.
- Ester Hydrolysis : Generate carboxylic acids for coupling with amines (e.g., antimalarial drug scaffolds). Example: Similar nitroaromatic esters are intermediates in protease inhibitor development .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
